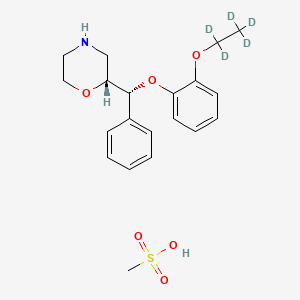
Reboxetine-d5 Mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reboxetine-d5 Mesylate is a deuterated form of Reboxetine Mesylate, which is a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Reboxetine due to its stable isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Reboxetine-d5 Mesylate involves the incorporation of deuterium atoms into the Reboxetine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-ethoxyphenol with deuterated benzyl chloride to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with morpholine to form the Reboxetine-d5 base.
Mesylation: The final step involves the reaction of the Reboxetine-d5 base with methanesulfonic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Reboxetine-d5 Mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are often studied for their pharmacological activity and metabolic pathways .
科学研究应用
Reboxetine-d5 Mesylate has a wide range of scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Reboxetine in the body.
Metabolic Pathway Analysis: Researchers use this compound to identify and quantify metabolites in biological samples.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their impact on Reboxetine’s pharmacokinetics.
作用机制
Reboxetine-d5 Mesylate exerts its effects by selectively inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. The compound does not significantly affect the reuptake of serotonin or dopamine, making it a selective norepinephrine reuptake inhibitor. The primary molecular target is the sodium-dependent norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons .
相似化合物的比较
Desipramine: Another norepinephrine reuptake inhibitor but with a different chemical structure.
Atomoxetine: Used for attention deficit hyperactivity disorder, it also inhibits norepinephrine reuptake.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with broader activity on neurotransmitter systems.
Uniqueness of Reboxetine-d5 Mesylate: this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound and its metabolites. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways and interactions of Reboxetine is crucial .
属性
IUPAC Name |
methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-HODPIWSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
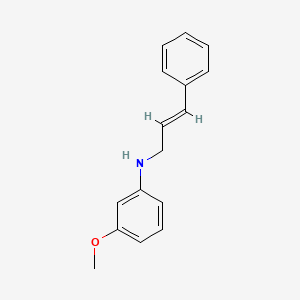
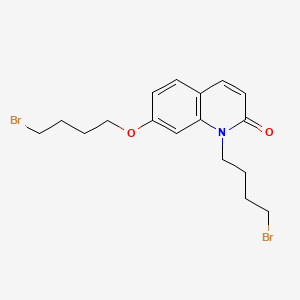
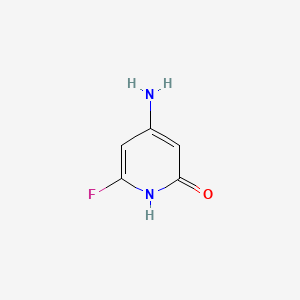

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

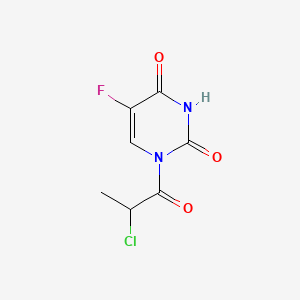

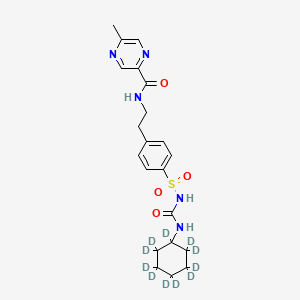
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)
